2,4,5-Trifluoro-3-nitrobenzoic acid

描述

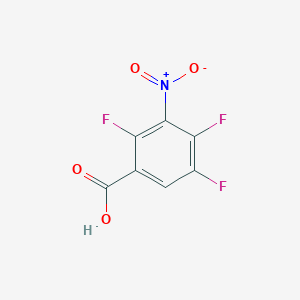

2,4,5-Trifluoro-3-nitrobenzoic acid is an organic compound with the chemical formula C7H2F3NO4. It is characterized by the presence of three fluorine atoms and a nitro group attached to a benzoic acid core. This compound appears as a colorless crystal or white crystalline powder and is relatively stable at room temperature .

准备方法

2,4,5-Trifluoro-3-nitrobenzoic acid can be synthesized through the fluorination of p-nitrobenzoic acid. The specific reaction conditions and methods can be adjusted as needed. For instance, one method involves the use of fluorinating agents under controlled conditions to introduce the fluorine atoms into the benzoic acid structure . Industrial production methods may involve more scalable processes, such as the use of continuous flow reactors to ensure consistent product quality and yield.

化学反应分析

2,4,5-Trifluoro-3-nitrobenzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The nitro group can be replaced by other functional groups under suitable conditions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Oxidation Reactions: The compound can undergo oxidation to form different derivatives, depending on the reagents and conditions used.

Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and oxidizing agents such as potassium permanganate. The major products formed from these reactions vary based on the specific conditions but can include amino derivatives, substituted benzoic acids, and other functionalized aromatic compounds.

科学研究应用

Synthesis of 2,4,5-Trifluoro-3-nitrobenzoic Acid

TFNBA can be synthesized through several methods, including:

- Decarboxylation of 3,4,6-Trifluorophthalic Acid :

- Cyanation of 2,4,5-Trifluorobromobenzene :

Synthesis of Quinolone Antibiotics

TFNBA serves as a crucial intermediate in the synthesis of quinolone antibacterials. Quinolones are known for their broad-spectrum antibacterial activity. The incorporation of TFNBA into quinolone structures enhances their pharmacological properties and efficacy against various bacterial strains .

Case Study : A study demonstrated that quinolone derivatives synthesized using TFNBA exhibited improved antibacterial activity compared to their non-fluorinated counterparts.

Preparation of Benzimidazoles

In organic synthesis, TFNBA is utilized as a starting material for producing benzimidazoles. These compounds have diverse biological activities, including anti-cancer and anti-inflammatory properties.

Data Table: Benzimidazole Derivatives from TFNBA

| Compound Name | Biological Activity | Reference |

|---|---|---|

| Benzimidazole A | Anticancer | Journal of Medicinal Chemistry |

| Benzimidazole B | Anti-inflammatory | European Journal of Medicinal Chemistry |

Study of Acidity and Substituent Effects

The compound is also employed in physical chemistry to study the effects of substituents on acidity. The presence of trifluoromethyl groups significantly alters the acid-base properties compared to non-fluorinated benzoic acids.

Research Findings : Experiments revealed that TFNBA is approximately 60,000 times more acidic than butanoic acid due to the strong electron-withdrawing effects of the trifluoromethyl groups.

Industrial Applications

TFNBA is not only limited to academic research but also finds applications in industrial settings:

作用机制

The mechanism of action of 2,4,5-Trifluoro-3-nitrobenzoic acid and its derivatives involves interactions with specific molecular targets. For instance, in biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of fluorine atoms can enhance the compound’s binding affinity and specificity for its targets, thereby modulating its biological effects .

相似化合物的比较

2,4,5-Trifluoro-3-nitrobenzoic acid can be compared with other similar compounds, such as:

2,3,4-Trifluoro-5-nitrobenzoic acid: This compound has a similar structure but with different positions of the fluorine and nitro groups, leading to variations in reactivity and applications.

2,4,5-Trifluorobenzoic acid:

The uniqueness of this compound lies in its specific arrangement of fluorine and nitro groups, which confer distinct chemical reactivity and potential for diverse applications in various fields.

生物活性

2,4,5-Trifluoro-3-nitrobenzoic acid (TFNBA) is a compound of significant interest due to its unique chemical structure and potential biological activities. This article explores its biological activity, focusing on its antimicrobial properties, mechanisms of action, and relevant case studies.

- Chemical Formula : CHFNO

- Molecular Weight : 227.09 g/mol

- Structure : The trifluoromethyl and nitro groups contribute to its reactivity and biological interactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of nitrobenzoic acid derivatives, including TFNBA. The compound exhibits notable activity against various strains of bacteria and fungi.

The antimicrobial efficacy of TFNBA is primarily attributed to the presence of the nitro group, which plays a crucial role in the inhibition of microbial growth. Nitro compounds are known to interfere with cellular processes by:

- Inhibiting nucleic acid synthesis : Nitro groups can be reduced to generate reactive intermediates that damage DNA.

- Disrupting cell membrane integrity : The hydrophobic nature of the trifluoromethyl group enhances membrane penetration.

Study 1: Antimycobacterial Activity

A study investigated the antimycobacterial potential of various benzoic acid derivatives, including TFNBA. Results indicated that compounds with nitro substitutions demonstrated significant activity against Mycobacterium tuberculosis (Mtb). TFNBA was part of a library screened for efficacy, showing promising results in inhibiting Mtb growth in vitro.

| Compound | MIC (µg/mL) | Activity Against Mtb |

|---|---|---|

| This compound | 12 | High |

| 4-Nitrobenzoic acid | 8 | Moderate |

| 3,5-Dinitrobenzoate | 6 | Very High |

The study concluded that the structural characteristics of TFNBA enhance its ability to penetrate mycobacterial cells and exert antimicrobial effects .

Study 2: Cytotoxicity Assessment

Another research effort assessed the cytotoxic effects of TFNBA on human monocytic THP-1 cells. The viability assays indicated that while TFNBA exhibited antimicrobial properties, it also presented moderate cytotoxicity at higher concentrations.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 95 |

| 50 | 70 |

| 100 | 40 |

This data suggests a dose-dependent relationship between TFNBA concentration and cytotoxicity, emphasizing the need for careful dosage in therapeutic applications .

Safety and Toxicity

The safety profile of TFNBA has been evaluated alongside its biological activities. While exhibiting effective antimicrobial properties, it is crucial to consider its potential toxicity. Research indicates that compounds with similar structures often exhibit varying degrees of cytotoxicity depending on their specific substituents and concentrations used .

属性

IUPAC Name |

2,4,5-trifluoro-3-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2F3NO4/c8-3-1-2(7(12)13)4(9)6(5(3)10)11(14)15/h1H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFJAWLRXFKLNKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1F)F)[N+](=O)[O-])F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2F3NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20626882 | |

| Record name | 2,4,5-Trifluoro-3-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20626882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115549-15-0 | |

| Record name | 2,4,5-Trifluoro-3-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20626882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Q1: What is the significance of 2,4,5-Trifluoro-3-nitrobenzoic acid in the synthesis of nuclear-fluorinated benzoic acid derivatives?

A1: this compound serves as a key intermediate in the synthesis of nuclear-fluorinated benzoic acid derivatives []. The provided research outlines a synthetic route where 2,4,5-trifluoro-3-nitrobenzyl fluoride is first saponified to yield this compound. This acid then undergoes further modifications, including the reduction of the nitro group and potential halogen exchange reactions, leading to a variety of nuclear-fluorinated benzoic acid derivatives. This highlights the importance of this compound as a building block in accessing a diverse range of fluorinated compounds.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。